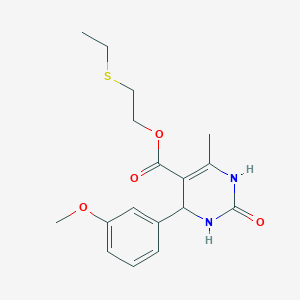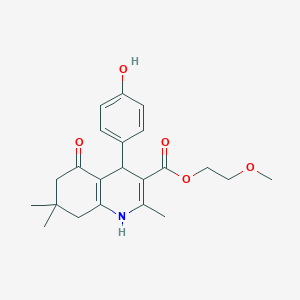![molecular formula C32H30N4O6S B5185355 N,N'-(sulfonyldi-4,1-phenylene)bis[4-(propionylamino)benzamide]](/img/structure/B5185355.png)
N,N'-(sulfonyldi-4,1-phenylene)bis[4-(propionylamino)benzamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(sulfonyldi-4,1-phenylene)bis[4-(propionylamino)benzamide], also known as SPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a potent inhibitor of protein-protein interactions, which makes it a valuable tool for studying the role of specific proteins in various biological processes.
Applications De Recherche Scientifique
N,N'-(sulfonyldi-4,1-phenylene)bis[4-(propionylamino)benzamide] has been used in a wide range of scientific research applications, including the study of protein-protein interactions, protein folding, and enzyme activity. The compound has been shown to inhibit the interaction between several proteins, including p53 and MDM2, which are involved in the regulation of cell growth and apoptosis. N,N'-(sulfonyldi-4,1-phenylene)bis[4-(propionylamino)benzamide] has also been used to study the folding of the prion protein, which is associated with neurodegenerative diseases such as Creutzfeldt-Jakob disease.
Mécanisme D'action
The mechanism of action of N,N'-(sulfonyldi-4,1-phenylene)bis[4-(propionylamino)benzamide] involves binding to specific sites on proteins, which prevents them from interacting with other proteins. The compound has been shown to bind to the hydrophobic pockets of proteins, which are often involved in protein-protein interactions. By binding to these pockets, N,N'-(sulfonyldi-4,1-phenylene)bis[4-(propionylamino)benzamide] disrupts the interaction between proteins and prevents the formation of protein complexes.
Biochemical and Physiological Effects:
N,N'-(sulfonyldi-4,1-phenylene)bis[4-(propionylamino)benzamide] has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro, which suggests that it may have potential as a cancer therapy. N,N'-(sulfonyldi-4,1-phenylene)bis[4-(propionylamino)benzamide] has also been shown to inhibit the activity of several enzymes, including HIV-1 integrase and the proteasome. These effects make N,N'-(sulfonyldi-4,1-phenylene)bis[4-(propionylamino)benzamide] a valuable tool for studying the role of specific proteins and enzymes in various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N'-(sulfonyldi-4,1-phenylene)bis[4-(propionylamino)benzamide] is its potency as a protein-protein interaction inhibitor. The compound has been shown to be effective at low concentrations, which makes it a valuable tool for studying protein-protein interactions in vitro. However, the potency of N,N'-(sulfonyldi-4,1-phenylene)bis[4-(propionylamino)benzamide] can also be a limitation, as it can be toxic to cells at higher concentrations. Additionally, the synthesis of N,N'-(sulfonyldi-4,1-phenylene)bis[4-(propionylamino)benzamide] is a multi-step process that requires specialized equipment and expertise, which can be a limitation for some researchers.
Orientations Futures
There are several future directions for research on N,N'-(sulfonyldi-4,1-phenylene)bis[4-(propionylamino)benzamide]. One area of interest is the development of more selective protein-protein interaction inhibitors. While N,N'-(sulfonyldi-4,1-phenylene)bis[4-(propionylamino)benzamide] is effective at inhibiting a range of protein-protein interactions, it is not selective for specific interactions. Developing more selective inhibitors could allow researchers to study the role of specific proteins in greater detail. Another area of interest is the development of N,N'-(sulfonyldi-4,1-phenylene)bis[4-(propionylamino)benzamide] derivatives with improved pharmacokinetic properties. These derivatives could be used as potential cancer therapies or for the treatment of other diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of N,N'-(sulfonyldi-4,1-phenylene)bis[4-(propionylamino)benzamide], as well as its potential limitations as a research tool.
Méthodes De Synthèse
N,N'-(sulfonyldi-4,1-phenylene)bis[4-(propionylamino)benzamide] can be synthesized by reacting 4-(propionylamino)benzoic acid with 4,1-phenylenediamine in the presence of sulfuric acid. The resulting product is then treated with acetic anhydride and sulfuric acid to form the final compound. The synthesis of N,N'-(sulfonyldi-4,1-phenylene)bis[4-(propionylamino)benzamide] is a multi-step process that requires careful attention to detail and precise reaction conditions.
Propriétés
IUPAC Name |
4-(propanoylamino)-N-[4-[4-[[4-(propanoylamino)benzoyl]amino]phenyl]sulfonylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N4O6S/c1-3-29(37)33-23-9-5-21(6-10-23)31(39)35-25-13-17-27(18-14-25)43(41,42)28-19-15-26(16-20-28)36-32(40)22-7-11-24(12-8-22)34-30(38)4-2/h5-20H,3-4H2,1-2H3,(H,33,37)(H,34,38)(H,35,39)(H,36,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTUVJFSRGLLJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(sulfonyldibenzene-4,1-diyl)bis[4-(propanoylamino)benzamide] | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-{[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5185285.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5185290.png)



![ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5185312.png)

![(2R*,3R*)-3-(dimethylamino)-1'-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5185317.png)
![N-isopropyl-2-(2-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5185326.png)



![3-chloro-N-(2-methoxyethyl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185369.png)
![7-chloro-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5185371.png)